4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride
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Overview
Description
4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride is a synthetic compound that features a pyrrolidine ring, a benzoic acid moiety, and a diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance binding affinity to these targets, while the pyrrolidine ring provides structural stability. The benzoic acid moiety can participate in hydrogen bonding or other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)benzoic acid hydrochloride: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
Pyrrolidin-2-one derivatives: These compounds also feature a pyrrolidine ring but differ in functional groups and biological activities.
Uniqueness
4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride is unique due to the presence of the diethylamino group, which can enhance its pharmacokinetic properties and binding affinity to molecular targets. The combination of the pyrrolidine ring and benzoic acid moiety also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-16(4-2)14-9-10-17(11-14)13-7-5-12(6-8-13)15(18)19;/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSAWKXIIITDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCN(C1)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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